molecular formula C20H26N2O4S B346323 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine CAS No. 524050-19-9

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No. B346323
CAS RN: 524050-19-9
M. Wt: 390.5g/mol
InChI Key: SXKKSGXDOJFHSI-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine, also known as DPS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research has demonstrated that derivatives of piperazine sulfonamides exhibit significant antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have shown that these compounds bind similarly to standard drugs, indicating their potential as new agents in treating infections and parasitic invasions. Additionally, certain derivatives have been highlighted for their utility in latent fingerprint analysis, suggesting applications in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antidepressant Potential

Another line of research has focused on the compound's role as a novel antidepressant. Specifically, "Lu AA21004" has shown promise in clinical development for major depressive disorder. Studies have detailed its metabolic pathways, emphasizing its transformation into various metabolites via enzymes like CYP2D6 and CYP3A4/5. This research not only illuminates the drug's metabolic profile but also underscores its potential effectiveness in treating depression (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Adenosine A2B Receptor Antagonists

Derivatives of piperazine have been designed, synthesized, and characterized as adenosine A2B receptor antagonists, demonstrating subnanomolar affinity and high selectivity. These compounds hold potential for therapeutic applications targeting diseases mediated by the A2B receptor, offering a foundation for the development of new pharmacological tools and treatments (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Multimodal Compound for Major Depressive Disorder

Lu AA21004 has been identified as a multimodal compound effective in the treatment of major depressive disorder, demonstrating a unique activity profile distinct from current antidepressants. It achieves pharmacological effects through serotonin receptor modulation and transporter inhibition, suggesting its capability to enhance neurotransmitter release and provide antidepressant and anxiolytic benefits (Mørk, Pehrson, Brennum, Nielsen, Zhong, Lassen, Miller, Westrich, Boyle, Sánchez, Fischer, Liebenberg, Wegener, Bundgaard, Hogg, Bang-Andersen, & Stensbøl, 2012).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, has been explored. These compounds have shown efficacy across various cancer cell lines, including lung, kidney, CNS, and breast cancer cells. The research indicates the potential of piperazine derivatives as effective anticancer agents (Turov, 2020).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-5-6-16(2)18(13-15)21-9-11-22(12-10-21)27(23,24)17-7-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKSGXDOJFHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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